Eprodisate

Description

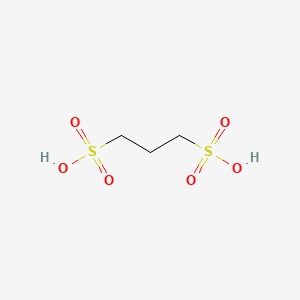

Structure

3D Structure

Propriétés

IUPAC Name |

propane-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNVWUDMMXZUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048301 | |

| Record name | Propane-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21668-77-9 | |

| Record name | 1,3-Propanedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21668-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprodisate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprodisate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propane-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21668-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPRODISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QFP76V7S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eprodisate in AA Amyloidosis: A Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of eprodisate, a promising therapeutic agent for the treatment of AA amyloidosis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, clinical efficacy, and the experimental basis for our understanding of this compound.

Core Mechanism of Action: Disrupting the Pathogenic Cascade

This compound is a sulfonated small molecule that shares a structural resemblance to heparan sulfate, a type of glycosaminoglycan (GAG).[1][2] Its therapeutic effect in AA amyloidosis stems from its ability to competitively inhibit the interaction between serum amyloid A (SAA) protein and GAGs.[2][3][4] This interaction is a critical step in the pathogenesis of AA amyloidosis, promoting the polymerization of SAA fragments into insoluble amyloid fibrils that deposit in various organs, leading to progressive organ dysfunction, particularly renal failure.[1][5]

By binding to the GAG-binding sites on SAA, this compound effectively disrupts the scaffolding role of GAGs in amyloid fibril formation and stabilization.[1][2] This interference with fibril polymerization and subsequent deposition is the cornerstone of this compound's mechanism of action, aiming to slow or halt the progression of tissue damage.[1][2][3]

Quantitative Insights: Clinical Efficacy of this compound

A pivotal multicenter, randomized, double-blind, placebo-controlled clinical trial provided key insights into the efficacy of this compound in patients with AA amyloidosis and renal involvement. The study demonstrated that this compound can slow the decline of renal function.[1]

| Parameter | This compound Group | Placebo Group | p-value | Hazard Ratio (95% CI) |

| Primary Composite Endpoint | ||||

| Worsening Disease or Death | 27% (24 of 89 patients) | 40% (38 of 94 patients) | 0.06 | 0.58 (0.37 to 0.93)[1][6] |

| Secondary Endpoints | ||||

| Mean Decline in Creatinine Clearance (mL/min/1.73 m²) | 10.9 | 15.6 | 0.02 | N/A |

| Progression to End-Stage Renal Disease | N/A | N/A | 0.20 | 0.54 (0.22 to 1.37)[6] |

| Risk of Death | N/A | N/A | 0.94 | 0.95 (0.27 to 3.29)[6] |

Table 1: Summary of Key Efficacy Outcomes from the Phase II/III Clinical Trial of this compound in AA Amyloidosis.[1][6]

Visualizing the Mechanism and Pathophysiology

To better understand the complex processes involved, the following diagrams illustrate the pathogenesis of AA amyloidosis and the targeted intervention of this compound.

Caption: Pathological cascade of AA amyloidosis.

Caption: this compound's competitive inhibition mechanism.

Experimental Protocols: Investigating Fibrillogenesis

The inhibition of amyloid fibril formation by this compound can be quantified in vitro using techniques such as the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

Thioflavin T (ThT) Assay for SAA Fibrillogenesis Inhibition

Objective: To determine the inhibitory effect of this compound on the formation of SAA amyloid fibrils.

Materials:

-

Recombinant human SAA protein

-

This compound

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of SAA in a suitable buffer.

-

Prepare a stock solution of this compound in PBS.

-

Prepare a stock solution of ThT in PBS and filter through a 0.22 µm filter.

-

-

Assay Setup:

-

In a 96-well plate, add SAA solution to each well.

-

Add varying concentrations of this compound to the wells. Include a control group with no this compound.

-

Add ThT solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with continuous shaking.

-

Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each this compound concentration.

-

The inhibition of fibril formation is determined by the reduction in the fluorescence signal in the presence of this compound compared to the control.

-

Caption: Workflow for the Thioflavin T assay.

Conclusion

This compound represents a targeted therapeutic strategy for AA amyloidosis by directly interfering with the pathological process of amyloid fibril formation. Its mechanism as a GAG mimetic, competitively inhibiting the SAA-GAG interaction, is supported by clinical data demonstrating a slowing of renal disease progression. Further research into the quantitative aspects of its binding and inhibitory activities will continue to refine our understanding and guide the development of next-generation therapies for this devastating disease.

References

- 1. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amyloid.nl [amyloid.nl]

- 4. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum Amyloid A Protein–Associated Kidney Disease: Presentation, Diagnosis, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: this compound for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]

Eprodisate: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate is a small molecule investigated for its potential to treat amyloid A (AA) amyloidosis, a rare and serious complication of chronic inflammatory diseases.[1][2][3] This condition is characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein in various organs, leading to progressive organ dysfunction and failure, with the kidneys being the most commonly affected organ.[1][2][3] this compound was developed to interfere with a critical step in the pathogenesis of AA amyloidosis: the interaction between SAA and glycosaminoglycans (GAGs), which is essential for the polymerization of SAA fragments into amyloid fibrils.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound, chemically known as propane-1,3-disulfonic acid, is a structurally simple molecule. It is often used in its disodium (B8443419) salt form, this compound disodium.

Table 1: Chemical Identifiers of this compound and this compound Disodium

| Identifier | This compound | This compound Disodium |

| IUPAC Name | propane-1,3-disulfonic acid[5] | disodium;propane-1,3-disulfonate |

| Synonyms | 1,3-Propanedisulfonic acid, NC-503, Fibrillex, Kiacta[1][6] | This compound sodium |

| CAS Number | 21668-77-9[5] | 36589-58-9 |

| Molecular Formula | C₃H₈O₆S₂[5] | C₃H₆Na₂O₆S₂ |

| SMILES | C(CS(=O)(=O)O)CS(=O)(=O)O[5] | [Na+].[O-]S(=O)(=O)CCCS(=O)(=O)[O-].[Na+] |

| InChI | InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9)[5] | InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 |

Table 2: Physicochemical Properties of this compound and this compound Disodium

| Property | This compound | This compound Disodium |

| Molecular Weight | 204.2 g/mol [5] | 248.19 g/mol |

| Melting Point | Data not publicly available | Data not publicly available |

| pKa | Data not publicly available | Data not publicly available |

| Solubility | Data not publicly available | H₂O: 10 mM (Sonication recommended) DMSO: Insoluble |

Chemical Synthesis

A patented method for the preparation of 1,3-propanedisulfonic acid compounds involves the opening of a sultone ring with a sulfite (B76179) anion nucleophile.[7] Specifically, the synthesis of 1,3-propanedisulfonic acid disodium salt can be achieved through this method, which is described as producing a high-purity product with reduced potential for toxic by-products.[7] The synthesis of the precursor, 1,3-propane sultone, can be achieved by the dehydration of gamma-hydroxy-propanesulfonic acid.[8] This acid is prepared from sodium hydroxypropanesulfonate, which is synthesized by the addition of sodium bisulfite to allyl alcohol.[8]

Mechanism of Action

This compound's mechanism of action is based on its structural similarity to heparan sulfate, a type of glycosaminoglycan (GAG).[1][2] In AA amyloidosis, GAGs are known to bind to soluble SAA protein fragments, promoting their aggregation into insoluble amyloid fibrils.[1][2] this compound acts as a competitive inhibitor, binding to the GAG-binding sites on SAA molecules.[1][2] This interference disrupts the interaction between SAA and endogenous GAGs, thereby inhibiting the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.[1][2]

Experimental Protocols

Preclinical Studies

Preclinical evaluation of this compound was conducted in animal models of AA amyloidosis. In a key study, murine models were used to assess the in vivo efficacy of this compound.[7]

-

Animal Model: Mice were used to induce AA amyloidosis. This is typically achieved by repeated inflammatory stimulation (e.g., injections of silver nitrate (B79036) or casein) to elevate SAA levels chronically.

-

Treatment Protocol: this compound was administered orally to the mice. The studies demonstrated a dose-dependent reduction in splenic AA amyloid deposition.[7] Animal studies with high daily doses of 2 g/kg/day over a 10-month period showed that the drug was well-tolerated with low toxicity potential.[1]

-

Assessment of Amyloid Deposition: The extent of amyloid deposition in the spleen and other organs was quantified. This is commonly done through histological analysis of tissue sections stained with Congo red, which characteristically produces apple-green birefringence under polarized light in the presence of amyloid deposits. Immunohistochemistry with anti-AA antibodies is also used for specific detection.[9]

Clinical Trial (NCT00035334)

A pivotal multicenter, randomized, double-blind, placebo-controlled Phase III trial was conducted to evaluate the efficacy and safety of this compound in patients with AA amyloidosis and kidney involvement.[6][10]

-

Inclusion Criteria:

-

Age 18 years or older.

-

Diagnosis of AA amyloidosis confirmed by biopsy with Congo red staining and immunohistochemistry.

-

Kidney involvement defined as persistent proteinuria (≥1 g/24h ) or creatinine (B1669602) clearance ≤ 60 mL/min.

-

Creatinine clearance ≥ 20 mL/min and serum creatinine ≤ 3 mg/dL.

-

Written informed consent.

-

-

Exclusion Criteria:

-

Other clinically significant diseases that could interfere with the study.

-

Use of investigational drugs within 30 days.

-

Active alcohol or drug abuse.

-

Initiation of or changes in ACE inhibitor or cytotoxic agent/colchicine therapy within 3 months prior to screening.

-

-

Treatment Regimen:

-

183 patients were randomly assigned to receive either this compound or a placebo for 24 months.[6][10]

-

The drug was administered orally twice daily, at least 1 hour before or 2 hours after a meal.[1]

-

The dosage was adjusted based on the patient's baseline creatinine clearance:[1]

-

<30 mL/min: 800 mg/day in two divided doses.

-

30–80 mL/min: 1600 mg/day in two divided doses.

-

80 mL/min: 2400 mg/day in two divided doses.

-

-

Doses were reduced if creatinine clearance decreased during the study.[1]

-

-

Primary Endpoint:

Quantitative Data

The Phase III clinical trial of this compound yielded the following key quantitative results.

Table 3: Efficacy Results of the Phase III this compound Trial (NCT00035334) at 24 Months

| Outcome Measure | This compound Group (n=89) | Placebo Group (n=94) | p-value | Hazard Ratio (95% CI) |

| Primary Composite Endpoint (Worsened Disease) | 27% (24 patients) | 40% (38 patients) | 0.06[6][10] | 0.58 (0.37 to 0.93)[6][10] |

| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year) | 10.9 | 15.6 | 0.02[6][10] | N/A |

| Progression to End-Stage Renal Disease | N/A | N/A | 0.20[6][10] | 0.54 (0.22 to 1.37) |

| Risk of Death | N/A | N/A | 0.94[6][10] | 0.95 (0.27 to 3.29) |

Conclusion

This compound represents a targeted therapeutic approach for AA amyloidosis by directly inhibiting the formation of amyloid fibrils. Preclinical studies demonstrated its efficacy in reducing amyloid deposition in animal models. The subsequent Phase III clinical trial showed that this compound slowed the decline of renal function in patients with AA amyloidosis, as evidenced by a statistically significant reduction in the rate of creatinine clearance decline.[6][10] While the primary composite endpoint of worsened disease did not reach statistical significance at the conventional p<0.05 level, the hazard ratio was favorable.[6][10] this compound did not show a significant effect on progression to end-stage renal disease or mortality.[6][10] Although a subsequent confirmatory Phase 3 study did not meet its primary endpoint, the initial findings with this compound have been instrumental in validating the therapeutic strategy of targeting SAA-GAG interactions in AA amyloidosis.[11] Further research into this and similar mechanisms continues to be an important area in the development of treatments for this debilitating disease.

References

- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]

- 3. This compound slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Propanedisulfonic acid | C3H8O6S2 | CID 428573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP1646659B1 - Method for the preparation of 1,3-propane disulfonic acid compounds - Google Patents [patents.google.com]

- 8. 1,3-Propanesultone synthesis - chemicalbook [chemicalbook.com]

- 9. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: this compound for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]

- 10. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]

An In-depth Technical Guide on the Core Interaction of Eprodisate with Serum Amyloid A (SAA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprodisate is a small molecule designed to inhibit the pathological aggregation of Serum Amyloid A (SAA) into amyloid fibrils, a hallmark of AA amyloidosis. This technical guide provides a comprehensive overview of the molecular interaction between this compound and SAA. It details the mechanism of action, summarizes quantitative data from key studies, presents detailed experimental protocols for investigating this interaction, and visualizes relevant biological pathways. This document is intended to serve as a core resource for researchers and professionals in the fields of amyloidosis research and drug development.

Introduction: this compound and Serum Amyloid A

This compound (1,3-propanedisulfonate) is a synthetic, small molecule with a structural resemblance to heparan sulfate, a type of glycosaminoglycan (GAG).[1][2][3] It was developed to interfere with the formation and deposition of amyloid fibrils.[4][5]

Serum Amyloid A (SAA) is an acute-phase reactant protein primarily synthesized by the liver in response to inflammatory stimuli such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3] During chronic inflammatory conditions, sustained high levels of SAA can lead to its proteolytic cleavage, misfolding, and aggregation into insoluble amyloid fibrils. These fibrils deposit in various organs, particularly the kidneys, leading to a condition known as AA amyloidosis, which can cause progressive organ dysfunction.[1][4]

Core Interaction Mechanism

The primary mechanism of action of this compound is the competitive inhibition of the interaction between SAA and glycosaminoglycans (GAGs).[1][3][5] GAGs, such as heparan sulfate, are ubiquitous components of the extracellular matrix and are known to play a crucial role in the pathogenesis of amyloidosis by binding to SAA and promoting its fibrillar aggregation and deposition.[6][7][8] this compound, by mimicking the structure of GAGs, binds to the GAG-binding sites on SAA molecules.[1][5] This binding sterically hinders the association of SAA with endogenous GAGs, thereby disrupting a critical step in the amyloidogenic cascade and inhibiting the polymerization of SAA into fibrils.[1][3]

References

- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Divergent effect of glycosaminoglycans on the in vitro aggregation of Serum Amyloid A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The potential role of glycosaminoglycans in serum amyloid A fibril formation by in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heparin Induces Harmless Fibril Formation in Amyloidogenic W7FW14F Apomyoglobin and Amyloid Aggregation in Wild-Type Protein In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Eprodisate and Glycosaminoglycan (GAG) Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate (1,3-propanedisulfonate) is a small, sulfonated molecule developed as a therapeutic agent for Amyloid A (AA) amyloidosis.[1][2] This systemic disease is a serious complication of chronic inflammatory conditions, characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA) protein.[3] These deposits lead to progressive organ dysfunction, with the kidneys being particularly vulnerable.[2][4] The pathogenesis of AA amyloidosis is critically linked to the interaction between SAA and glycosaminoglycans (GAGs), such as heparan sulfate (B86663), which are essential for the stabilization and polymerization of amyloid fibrils.[3][5][6] this compound was designed as a GAG mimetic to competitively inhibit this interaction, thereby preventing the formation and deposition of amyloid fibrils.[1][2]

This technical guide provides an in-depth overview of the binding affinity of this compound for GAG binding sites on SAA, the experimental protocols used to characterize such interactions, and the underlying mechanism of action.

Mechanism of Action: Competitive Inhibition of SAA-GAG Interaction

This compound's therapeutic strategy is based on its structural similarity to heparan sulfate, a key GAG involved in amyloidogenesis.[1][3] The negatively charged sulfonate groups of this compound enable it to bind to the positively charged GAG-binding sites on SAA molecules.[1][2] By occupying these sites, this compound acts as a competitive inhibitor, preventing the binding of endogenous GAGs to SAA.[1] This disruption of the SAA-GAG interaction is crucial because GAGs are known to act as scaffolds, promoting the aggregation of SAA monomers into insoluble, β-sheet-rich amyloid fibrils.[5][6] By blocking this interaction, this compound is intended to inhibit the polymerization of SAA into fibrils and slow the progression of amyloid deposition in tissues.[2][3]

Figure 1: Mechanism of Action of this compound in Inhibiting Amyloid Fibril Formation.

This compound Binding Affinity Data

While the qualitative mechanism of this compound is well-established, specific quantitative data on its binding affinity (e.g., dissociation constant, Kd) to SAA and its inhibitory constant (Ki) against the SAA-GAG interaction are not widely available in peer-reviewed literature. The following tables are structured to present the types of data that would be generated from biophysical assays to characterize these interactions.

Table 1: Hypothetical Binding Affinity of this compound for Serum Amyloid A (SAA)

| Ligand | Analyte | Method | Kd (Dissociation Constant) |

| This compound | SAA | Surface Plasmon Resonance (SPR) | Data not available |

| This compound | SAA | Isothermal Titration Calorimetry (ITC) | Data not available |

Table 2: Hypothetical Inhibition of SAA-Glycosaminoglycan (GAG) Interaction by this compound

| Interacting Pair | Inhibitor | Method | IC50 / Ki |

| SAA - Heparan Sulfate | This compound | Competitive Binding Assay | Data not available |

| SAA - Heparan Sulfate | This compound | Surface Plasmon Resonance (SPR) | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for key biophysical methods that would be employed to determine the binding affinity and inhibitory potential of this compound.

Surface Plasmon Resonance (SPR) for Measuring this compound-SAA Binding and Competitive Inhibition

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Objective: To determine the kinetics (ka, kd) and affinity (Kd) of this compound binding to SAA, and to quantify its ability to inhibit the SAA-GAG interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, suitable for amine coupling)

-

SAA protein

-

This compound

-

Heparan sulfate (or other relevant GAG)

-

Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject a solution of SAA (typically 10-50 µg/mL in immobilization buffer) over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared similarly but without the SAA immobilization to subtract non-specific binding.

-

-

Direct Binding Assay (this compound-SAA):

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the SAA-immobilized and reference flow cells at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

-

Competitive Inhibition Assay (this compound vs. GAG):

-

Immobilize SAA on the sensor chip as described above.

-

Prepare a constant concentration of heparan sulfate (analyte).

-

Prepare a series of solutions containing the constant concentration of heparan sulfate mixed with increasing concentrations of this compound (competitor).

-

Inject these mixtures over the sensor surface.

-

The binding response of heparan sulfate will decrease as the concentration of this compound increases.

-

Plot the response at equilibrium against the concentration of this compound to determine the IC50 value, which can be converted to a Ki.

-

Figure 2: Workflow for a Competitive SPR Assay to Determine this compound's Inhibitory Potency.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To obtain a complete thermodynamic profile of the this compound-SAA interaction.

Materials:

-

Isothermal titration calorimeter

-

SAA protein solution (in the sample cell)

-

This compound solution (in the injection syringe)

-

Dialysis buffer (e.g., PBS or HEPES buffer)

Protocol:

-

Sample Preparation:

-

Dialyze both the SAA protein and the this compound compound extensively against the same buffer to minimize heat of dilution effects.

-

Determine the accurate concentrations of both solutions.

-

Degas the solutions before loading them into the calorimeter.

-

-

ITC Experiment:

-

Load the SAA solution into the sample cell and the this compound solution into the injection syringe. The concentration of this compound in the syringe should be 10-20 times that of the SAA in the cell.

-

Perform a series of small, sequential injections of this compound into the SAA solution while maintaining a constant temperature.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to SAA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., single set of sites) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

In Vitro Amyloid Fibrillogenesis Inhibition Assay (Thioflavin T Assay)

This assay is used to monitor the formation of amyloid fibrils over time and to assess the inhibitory activity of compounds like this compound. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Objective: To determine the efficacy of this compound in preventing SAA fibril formation.

Materials:

-

Fluorometer with plate reader capability

-

SAA protein solution

-

This compound solutions at various concentrations

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black plates

Protocol:

-

Assay Setup:

-

In a 96-well plate, set up reactions containing SAA at a concentration known to form fibrils under the assay conditions.

-

Add different concentrations of this compound to the wells. Include a positive control (SAA alone) and a negative control (buffer alone).

-

Incubate the plate at 37°C with intermittent shaking to promote fibrillogenesis.

-

-

ThT Fluorescence Measurement:

-

At regular time intervals, add ThT to a final concentration of ~10-20 µM to each well.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

-

Data Analysis:

-

Plot the ThT fluorescence intensity against time for each concentration of this compound.

-

The inhibition of fibril formation will be observed as a decrease in the fluorescence signal and/or an increase in the lag phase of aggregation compared to the SAA-only control.

-

The IC50 for inhibition of fibrillogenesis can be determined by plotting the final fluorescence intensity against the log of the this compound concentration.

-

Conclusion

References

- 1. Glycosaminoglycan-binding Proteins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systemic AA amyloidosis: epidemiology, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of Glycosaminoglycans (GAGs) on Amyloid Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Eprodisate's Inhibition of Amyloid Fibril Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprodisate (1,3-propanedisulfonate), formerly known as NC-503, is a synthetic, small-molecule drug developed to prevent the polymerization of amyloid fibrils in patients with Amyloid A (AA) amyloidosis. This debilitating disease is a consequence of chronic inflammatory conditions, where the sustained elevation of the acute-phase reactant Serum Amyloid A (SAA) leads to its misfolding and subsequent deposition as insoluble amyloid fibrils in various organs, most notably the kidneys. This compound was designed as a structural mimetic of heparan sulfate (B86663), a key glycosaminoglycan (GAG) implicated in the pathogenesis of amyloidosis. By competitively binding to the GAG-binding sites on the SAA protein, this compound effectively disrupts the crucial interaction between SAA and GAGs, a necessary step for the stabilization and polymerization of amyloid fibrils. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the underlying pathways.

Mechanism of Action: Competitive Inhibition of SAA-GAG Interaction

The cornerstone of this compound's therapeutic strategy lies in its ability to interfere with the interaction between SAA and GAGs, particularly heparan sulfate.[1][2] In the pathogenesis of AA amyloidosis, circulating SAA protein fragments aggregate into β-pleated sheets, which are then stabilized by their interaction with GAGs present in the extracellular matrix.[3] This stabilization is a critical step for the subsequent polymerization and deposition of insoluble amyloid fibrils.

This compound, with its sulfonated structure, mimics the anionic properties of heparan sulfate. This structural similarity allows it to act as a competitive inhibitor, binding to the specific GAG-binding sites on the SAA protein.[1][3] By occupying these sites, this compound prevents the binding of endogenous GAGs, thereby destabilizing the nascent amyloid aggregates and inhibiting their polymerization into mature fibrils.[3]

Figure 1: Pathogenesis of AA Amyloidosis and this compound's Intervention.

Preclinical Efficacy

The efficacy of this compound in preventing amyloid deposition was demonstrated in preclinical animal models of AA amyloidosis. These studies were crucial in establishing the proof-of-concept for its mechanism of action and justifying its progression to human clinical trials.

Murine Model of AA Amyloidosis

Pre-clinical investigations in a murine model of AA amyloidosis revealed that small-molecule anionic sulfonates, including this compound, could significantly reduce the progression of splenic AA amyloid.[1] The inhibitory effect was observed to be dose-dependent, highlighting the specific action of these compounds in preventing amyloid formation.[1] Among the tested compounds, this compound was selected for further development based on its efficacy in these animal models.[1]

| Preclinical Study Summary | |

| Model | Murine model of AA amyloidosis |

| Compound Class | Small-molecule anionic sulfonates/sulfates |

| Lead Compound | This compound (1,3-propanedisulfonate) |

| Observed Effect | Significant reduction in splenic AA amyloid progression |

| Dose-Response | Dose-dependent inhibition of fibril polymerization |

| Mechanism | Competitive binding to GAG-binding sites, disrupting the heparan sulfate-β-peptide fibril aggregate |

Experimental Protocols

The following sections outline the methodologies for key experiments relevant to the preclinical evaluation of this compound and similar amyloid polymerization inhibitors.

In Vitro Amyloid Fibril Formation Assay (Thioflavin T Assay)

This assay is a standard method for monitoring the kinetics of amyloid fibril formation in vitro and assessing the inhibitory potential of test compounds.

Objective: To quantify the extent of amyloid fibril formation over time in the presence and absence of an inhibitor.

Materials:

-

Recombinant Serum Amyloid A (SAA) protein

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Test compound (this compound) at various concentrations

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of SAA in the assay buffer to a final concentration that promotes aggregation (e.g., 50 µM).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the SAA solution, ThT solution (final concentration typically 10-25 µM), and either this compound or vehicle control.

-

The final reaction mixture in each well should have a consistent volume.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking to promote fibril formation.

-

Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.

-

Plot fluorescence intensity versus time to generate aggregation curves. The inhibitory effect of this compound is determined by the reduction in the fluorescence signal and/or a delay in the lag phase of aggregation compared to the control.

Figure 2: Workflow for the Thioflavin T Assay.

Competitive Binding Assay (Surface Plasmon Resonance)

This assay can be used to quantitatively assess the binding of this compound to SAA and its ability to compete with GAGs for the same binding site.

Objective: To determine the binding kinetics and affinity of this compound to SAA and its competition with heparan sulfate.

Materials:

-

Surface Plasmon Resonance (SPR) instrument and sensor chips (e.g., CM5)

-

Recombinant SAA protein

-

This compound

-

Heparan sulfate

-

Immobilization and running buffers

Procedure:

-

Immobilize SAA onto the surface of a sensor chip according to the manufacturer's protocol.

-

For direct binding analysis, flow different concentrations of this compound over the SAA-coated surface and measure the change in response units (RU) over time to determine association and dissociation rates.

-

For competition analysis, pre-incubate SAA with a fixed concentration of heparan sulfate and then inject varying concentrations of this compound. Alternatively, co-inject a fixed concentration of heparan sulfate with varying concentrations of this compound.

-

A reduction in the binding signal of heparan sulfate in the presence of this compound indicates competition for the same or overlapping binding sites.

-

Analyze the data to calculate binding constants (Kd) for the interaction of SAA with this compound and heparan sulfate.

Murine Model of AA Amyloidosis Induction and Treatment

This in vivo model is used to evaluate the efficacy of potential therapeutic agents in preventing amyloid deposition in a living organism.

Objective: To assess the ability of this compound to inhibit AA amyloid deposition in mice.

Materials:

-

Amyloid-susceptible mouse strain

-

Amyloid-enhancing factor (AEF) (optional, to accelerate amyloidosis)

-

Inflammatory stimulus (e.g., silver nitrate (B79036) or casein injections)

-

This compound

-

Vehicle control

-

Histological stains (e.g., Congo red)

Procedure:

-

Induce AA amyloidosis in mice by repeated subcutaneous injections of an inflammatory agent. The process can be accelerated by a single intravenous injection of AEF.

-

Concurrently, administer this compound or a vehicle control to different groups of mice. Administration can be through oral gavage or in the drinking water.

-

Continue the inflammatory stimulus and drug/vehicle administration for a predefined period (e.g., several weeks).

-

At the end of the study, euthanize the animals and harvest organs, particularly the spleen and liver.

-

Fix the organs in formalin, embed in paraffin, and prepare tissue sections.

-

Stain the tissue sections with Congo red and examine under polarized light for the characteristic apple-green birefringence, which is indicative of amyloid deposits.[3]

-

Quantify the amyloid load in the tissues using image analysis software to compare the extent of amyloid deposition between the this compound-treated and control groups.

Figure 3: Workflow for the Murine Model of AA Amyloidosis.

Conclusion

This compound represents a targeted therapeutic approach for AA amyloidosis, specifically designed to inhibit the polymerization of amyloid fibrils by disrupting the interaction between SAA and GAGs. Preclinical studies in animal models have validated this mechanism of action, demonstrating a dose-dependent reduction in amyloid deposition. The experimental protocols outlined in this guide provide a framework for the in vitro and in vivo evaluation of this compound and other potential inhibitors of amyloid fibrillogenesis. While clinical trials have shown that this compound can slow the decline of renal function in patients with AA amyloidosis, further research into more potent and specific inhibitors of amyloid polymerization continues to be an important area of drug development.

References

Eprodisate and its Synonyms in Scientific Literature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Eprodisate, a therapeutic agent investigated for the treatment of Amyloid A (AA) amyloidosis. The document details its synonyms in scientific literature, mechanism of action, key clinical trial data, and the underlying pathological pathways.

Synonyms and Chemical Identifiers for this compound

This compound is known by several names and identifiers in scientific and clinical contexts. A clear understanding of these synonyms is crucial for a comprehensive literature search and accurate identification of the compound.

| Category | Synonym/Identifier |

| Chemical Name | 1,3-propanedisulfonic acid |

| Salt Form | This compound disodium |

| Brand Name | Kiacta |

| Company Code Name | NC-503 |

| CAS Registry Number | 21668-77-9 (for the acid form) |

This compound is the non-proprietary name for the active compound, while "this compound disodium" refers to the salt form used in clinical formulations.[1][2] "Kiacta" was the proposed brand name for the drug.[1] The code "NC-503" was used during its development phase.[3]

Mechanism of Action

This compound is a small, negatively charged molecule designed to mimic the structure of heparan sulfate, a type of glycosaminoglycan (GAG).[3] Its therapeutic effect is based on its ability to competitively inhibit the interaction between serum amyloid A (SAA) protein and GAGs on the cell surface and in the extracellular matrix.[3] This interaction is a critical step in the pathogenesis of AA amyloidosis, as it is believed to promote the polymerization of SAA fragments into insoluble amyloid fibrils. By binding to the GAG-binding sites on SAA, this compound prevents this aggregation and subsequent deposition of amyloid fibrils in tissues, thereby aiming to slow the progression of organ damage, particularly in the kidneys.[2][3]

Pathogenesis of AA Amyloidosis and this compound's Point of Intervention

The development of AA amyloidosis is a multi-step process, and understanding this pathway is key to appreciating the therapeutic rationale for this compound.

Key Clinical Trial Data

The primary evidence for the clinical effects of this compound comes from a multicenter, randomized, double-blind, placebo-controlled trial (NCT00035334) published by Dember et al. in the New England Journal of Medicine in 2007. This study evaluated the efficacy and safety of this compound in patients with AA amyloidosis and kidney involvement.

Patient Disposition and Baseline Characteristics

A total of 183 patients were enrolled and randomized to receive either this compound or a placebo for 24 months. The baseline characteristics of the two groups were largely similar.

Efficacy Outcomes

The primary composite endpoint of the study was the assessment of renal function or death. The results demonstrated a trend towards a reduction in disease progression in the this compound group compared to the placebo group.

| Endpoint | This compound (n=89) | Placebo (n=94) | p-value | Hazard Ratio (95% CI) |

| Disease Worsened | 27% (24 patients) | 40% (38 patients) | 0.06 | 0.58 (0.37 to 0.93)[2] |

| Mean Decline in Creatinine (B1669602) Clearance (mL/min/1.73 m² per year) | 10.9 | 15.6 | 0.02 | N/A |

| Progression to End-Stage Renal Disease | N/A | N/A | 0.20 | 0.54 |

| Risk of Death | N/A | N/A | 0.94 | 0.95 |

Disease worsening was defined as a doubling of the serum creatinine level, a reduction in creatinine clearance by 50% or more, progression to end-stage renal disease, or death.[2]

Adverse Events

The overall incidence of adverse events was similar between the this compound and placebo groups. The majority of adverse events were of minor intensity.[4][5]

| Adverse Event Profile | This compound Group | Placebo Group |

| At least one adverse event | Nearly all participants | Nearly all participants |

| At least one serious adverse event | >33% | >33% |

Experimental Protocols

The pivotal clinical trial for this compound (NCT00035334) employed a rigorous methodology to assess its efficacy and safety.

Study Design

This was a multicenter, randomized, double-blind, placebo-controlled trial. A total of 183 patients from 27 centers were randomly assigned to receive either this compound or a placebo for a duration of 24 months.[2]

Inclusion and Exclusion Criteria

-

Inclusion Criteria: Patients with a diagnosis of AA amyloidosis confirmed by biopsy and evidence of kidney involvement.

-

Exclusion Criteria: Patients with other forms of amyloidosis or other causes of renal dysfunction.

Dosing

The dosage of this compound was adjusted based on the patient's renal function, as measured by creatinine clearance. The study drug was administered orally twice daily.

Efficacy and Safety Assessments

-

Primary Endpoint: A composite measure of renal function (doubling of serum creatinine or a 50% reduction in creatinine clearance) or death.[2]

-

Secondary Endpoints: Included the rate of decline in creatinine clearance and progression to end-stage renal disease.

-

Safety Monitoring: Adverse events were recorded throughout the study.

Experimental Workflow

The workflow for the pivotal clinical trial of this compound followed a structured process from patient recruitment to data analysis.

Conclusion

This compound, also known as 1,3-propanedisulfonic acid, Kiacta, and NC-503, represents a targeted therapeutic approach for AA amyloidosis by inhibiting the crucial interaction between SAA and GAGs. Clinical trial data suggests that this compound can slow the decline of renal function in patients with AA amyloidosis, although it did not demonstrate a significant effect on progression to end-stage renal disease or mortality. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development for amyloid diseases. Further research and development in this area are warranted to build upon these findings and address the unmet medical needs of patients with AA amyloidosis.

References

- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adverse events in phase-I studies: a report in 1015 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Eprodisate: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprodisate (1,3-propanedisulfonic acid, disodium (B8443419) salt) is a small molecule investigated for its potential to inhibit amyloid A (AA) fibrillogenesis and slow the progression of renal disease in AA amyloidosis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for preclinical and clinical development, formulation design, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data on this compound's solubility and outlines a framework for assessing its stability profile based on established principles of pharmaceutical sciences. While extensive public data on this compound's stability is limited, this document consolidates known information and presents standardized methodologies for its evaluation.

This compound Solubility Profile

This compound's solubility is a critical determinant of its absorption, distribution, and formulation possibilities. Based on available data from chemical suppliers, this compound disodium exhibits the following solubility characteristics:

| Solvent | Reported Solubility | Molar Concentration (for 10 mM) | Notes |

| Water (H₂O) | 10 mM[1] | 2.48 mg/mL | Sonication is recommended to aid dissolution.[1] |

| Water (H₂O) | 49 mg/mL | ~197 mM | Source: Selleck Chemicals.[2] |

| Dimethyl Sulfoxide (DMSO) | ≥ 125 mg/mL | ≥ 612.09 mM | Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is advised.[3] The exact saturation point is not specified.[3] |

| Ethanol | Insoluble | - |

Note: The significant difference in reported aqueous solubility (10 mM vs. 49 mg/mL) may be attributable to variations in experimental conditions, such as temperature, pH, and the specific salt form or purity of the this compound used. Further investigation to establish a definitive solubility profile across a range of physiologically relevant pH values is recommended.

This compound Stability Profile

Storage Recommendations

Based on supplier information, the following storage conditions are recommended for this compound and its stock solutions to minimize degradation:

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years[1] |

| In Solvent (-80°C) | -80°C | 1 year[1] (up to 6 months suggested by another supplier[3]) |

| In Solvent (-20°C) | -20°C | 1 month[2][3] |

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before storage.[3]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the reviewed literature, small molecules with sulfonate groups are generally stable. However, forced degradation studies would be necessary to identify potential liabilities. A generalized workflow for investigating these pathways is presented below.

Caption: Generalized workflow for forced degradation studies.

Experimental Protocols

The following sections detail standardized protocols for determining the solubility and stability of a drug substance like this compound.

Aqueous Solubility Determination (Thermodynamic)

This protocol aims to determine the equilibrium solubility of this compound in aqueous media at various pH levels.

Materials:

-

This compound disodium powder

-

Phosphate (B84403) buffer solutions (pH 2.0, 4.5, 6.8, 7.4)

-

Purified water

-

HPLC or UV-Vis spectrophotometer for quantification

-

Shaking incubator or orbital shaker

-

0.22 µm syringe filters

-

Centrifuge

Methodology:

-

Prepare a series of phosphate buffer solutions at the desired pH values.

-

Add an excess amount of this compound powder to a known volume of each buffer solution in separate vials. This ensures that a saturated solution is achieved.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the excess undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility in mg/mL or mM for each pH condition.

Caption: Experimental workflow for thermodynamic solubility.

Stability-Indicating Method Development and Forced Degradation

A stability-indicating analytical method is crucial for accurately measuring the active pharmaceutical ingredient in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Part A: Method Development

-

Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/methanol and aqueous buffers with different pH values and additives like trifluoroacetic acid or ammonium (B1175870) acetate) to achieve optimal separation of the parent this compound peak from any potential impurities.

-

Detector Wavelength Selection: Determine the UV wavelength of maximum absorbance for this compound to ensure high sensitivity.

-

Method Optimization: Fine-tune gradient, flow rate, and column temperature to ensure good peak shape, resolution, and a reasonable run time.

Part B: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in water or a suitable buffer at a known concentration.

-

Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the ICH Q1A(R2) guideline:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature or heat gently.

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Stress: Heat the solution (e.g., at 60-80°C) and test the solid powder at a higher temperature.

-

Photostability: Expose the solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples before analysis.

-

Analysis: Analyze all samples using the developed HPLC method.

-

Evaluation:

-

Assess the peak purity of the this compound peak under each stress condition using a photodiode array (PDA) detector.

-

Calculate the percentage of degradation.

-

Ensure that the major degradation products are well-resolved from the parent peak (Resolution > 1.5).

-

Characterize the structure of significant degradation products using mass spectrometry (LC-MS).

-

Caption: Workflow for stability-indicating method development.

Conclusion

The available data indicates that this compound disodium is a water-soluble compound, with its solubility being a key characteristic for its development as an orally administered drug. While specific, publicly available data on its stability profile under various stress conditions is scarce, established pharmaceutical guidelines provide a clear path for a comprehensive evaluation. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers and drug development professionals to thoroughly characterize the solubility and stability of this compound. Generating this critical data is essential for the design of stable formulations, the establishment of appropriate storage and handling procedures, and ultimately, for ensuring the safety and efficacy of this compound as a potential therapeutic agent.

References

The Critical Role of Sulfonation in the Therapeutic Activity of Eprodisate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprodisate, a small sulfonated molecule, has been developed as a therapeutic agent for Amyloid A (AA) amyloidosis, a progressive and often fatal disease characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA). The activity of this compound is intrinsically linked to its chemical structure, particularly the presence of sulfonate groups. This technical guide provides an in-depth analysis of the pivotal role of sulfonation in the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes. This compound acts as a glycosaminoglycan (GAG) mimetic, competitively inhibiting the interaction between SAA and heparan sulfate (B86663), a key step in amyloid fibril formation and stabilization. The negatively charged sulfonate moieties are crucial for this electrostatic interaction, disrupting the aggregation cascade of SAA and thereby slowing the progression of renal disease in patients with AA amyloidosis.

Introduction: The Challenge of AA Amyloidosis and the Emergence of this compound

Amyloid A (AA) amyloidosis is a serious complication of chronic inflammatory diseases, such as rheumatoid arthritis and familial Mediterranean fever.[1][2] Under persistent inflammatory conditions, the acute-phase reactant protein, serum amyloid A (SAA), is overproduced.[1] Proteolytic cleavage of SAA generates amyloidogenic fragments that misfold and aggregate into insoluble fibrils, which deposit in various organs, most commonly the kidneys, leading to progressive organ dysfunction and failure.[1][3]

A critical step in the pathogenesis of AA amyloidosis is the interaction between positively charged regions on SAA and negatively charged glycosaminoglycans (GAGs), particularly heparan sulfate proteoglycans, in the extracellular matrix.[4] This interaction is believed to facilitate the conformational changes in SAA that lead to fibril formation and to stabilize the resulting amyloid deposits.[1]

This compound (1,3-propanedisulfonate) was designed as a GAG mimetic to disrupt this pathological interaction.[1][4] Its structure, featuring two sulfonate groups, allows it to competitively bind to the GAG-binding sites on SAA, thereby inhibiting fibril polymerization and deposition.[1][4]

The Central Role of Sulfonation in this compound's Mechanism of Action

The therapeutic efficacy of this compound is fundamentally dependent on its sulfonate groups. These moieties confer a high negative charge to the molecule, enabling it to mimic the binding characteristics of sulfated GAGs like heparan sulfate.

Mechanism of Action:

-

Competitive Binding: this compound competes with endogenous heparan sulfate for binding to specific sites on SAA proteins.[1][4]

-

Electrostatic Interactions: The negatively charged sulfonate groups on this compound form strong electrostatic interactions with positively charged amino acid residues within the GAG-binding domains of SAA.

-

Inhibition of Fibrillogenesis: By occupying these binding sites, this compound prevents the interaction between SAA and heparan sulfate, which is a crucial step for the initiation and propagation of amyloid fibril formation.[1]

-

Slowing Disease Progression: The inhibition of new amyloid fibril deposition slows the progressive damage to organs, particularly the kidneys.[3][5]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Mechanism of this compound in inhibiting amyloid fibril formation.

Quantitative Data on this compound Activity

The clinical efficacy of this compound in slowing the progression of renal disease in patients with AA amyloidosis has been evaluated in a multicenter, randomized, double-blind, placebo-controlled trial.[5] The key findings from this study are summarized below.

| Parameter | This compound Group | Placebo Group | p-value | Hazard Ratio (95% CI) |

| Primary Composite Endpoint | ||||

| Worsening Renal Disease or Death | 27% (24/89) | 40% (38/94) | 0.06 | 0.58 (0.37 - 0.93)[5] |

| Secondary Renal Endpoints | ||||

| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year) | 10.9 | 15.6 | 0.02 | N/A[5] |

| Progression to End-Stage Renal Disease | 7 patients | 13 patients | 0.20 | 0.54 (0.22 - 1.37)[5] |

| Mortality | ||||

| Death | 10 patients | 10 patients | 0.94 | 0.95 (0.27 - 3.29)[5] |

Experimental Protocols

The investigation of this compound's activity and the role of its sulfonate groups relies on a variety of in vitro and in vivo experimental techniques. Detailed methodologies for key experiments are provided below.

Thioflavin T (ThT) Fluorescence Assay for a-synuclein Protein Aggregation

This assay is used to monitor the kinetics of amyloid fibril formation in vitro and to assess the inhibitory potential of compounds like this compound. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

-

Recombinant human serum amyloid A (SAA) protein

-

This compound

-

Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom, non-binding microplates[1]

-

Fluorescence microplate reader with excitation at ~450 nm and emission at ~485 nm

-

Shaking incubator

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of SAA in an appropriate buffer to disaggregate any pre-formed oligomers. Centrifuge the stock solution at >14,000 x g for 15-30 minutes at 4°C and use the supernatant.[1]

-

Prepare a working solution of ThT by diluting the stock solution in PBS to a final concentration of 25 µM.

-

Prepare a serial dilution of this compound in PBS.

-

-

Assay Setup:

-

In a 96-well plate, add SAA protein to a final concentration of 10-50 µM.

-

Add varying concentrations of this compound to the wells.

-

Include control wells: SAA alone, this compound alone, and buffer alone.

-

Add the ThT working solution to all wells.

-

The final volume in each well should be 100-200 µL.[1]

-

-

Incubation and Measurement:

-

Seal the plate and incubate it in a shaking incubator at 37°C and 600 rpm.

-

Measure the ThT fluorescence at regular intervals using a microplate reader (excitation ~450 nm, emission ~485 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (buffer with ThT) from all readings.

-

Plot the fluorescence intensity against time to generate kinetic curves.

-

Compare the lag time and the maximum fluorescence of the SAA-only control with the samples containing this compound to determine the inhibitory effect.

-

Workflow Diagram:

Caption: Workflow for the Thioflavin T (ThT) assay to evaluate this compound's inhibitory activity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface).[6] This method can be used to quantify the interaction between SAA and this compound.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)[4]

-

Recombinant human SAA protein (ligand)

-

This compound (analyte)

-

Immobilization buffers (e.g., sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP)

-

Amine coupling kit (EDC, NHS)

-

Ethanolamine-HCl

Protocol:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.

-

Inject the SAA protein solution over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

A reference flow cell should be prepared in the same way but without the ligand immobilization.

-

-

Analyte Interaction:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions at different concentrations over both the ligand and reference flow cells at a constant flow rate. This is the association phase.

-

After the association phase, flow the running buffer alone over the sensor surface to monitor the dissociation of the this compound-SAA complex. This is the dissociation phase.

-

-

Data Analysis:

-

The SPR response is measured in resonance units (RU) and is proportional to the mass bound to the sensor surface.

-

Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Experimental Workflow Diagram:

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound-SAA binding.

In Vivo Efficacy in a Transgenic Mouse Model of AA Amyloidosis

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of drug candidates. A transgenic mouse model that spontaneously develops AA amyloidosis is a suitable system for testing this compound.[7]

Animal Model:

-

Transgenic mice overexpressing a pro-inflammatory cytokine (e.g., IL-6) to induce chronic inflammation and subsequent SAA production and amyloid deposition.

Treatment Protocol:

-

Animal Selection and Grouping:

-

Select transgenic mice at an age before significant amyloid deposition has occurred.

-

Divide the mice into a treatment group (receiving this compound) and a control group (receiving vehicle).

-

-

Drug Administration:

-

Administer this compound orally to the treatment group. The dosage can be based on pre-clinical studies (e.g., up to 2 g/kg/day).[7]

-

Administer the vehicle to the control group.

-

The treatment duration should be sufficient to observe a significant difference in amyloid deposition (e.g., several months).

-

-

Monitoring and Endpoint Analysis:

-

Monitor the health of the animals throughout the study.

-

At the end of the study, sacrifice the animals and collect organs (spleen, liver, kidneys).

-

Quantify the amyloid load in the organs using techniques such as Congo red staining with polarization microscopy or immunohistochemistry with anti-SAA antibodies.

-

Assess renal function by measuring parameters like proteinuria and serum creatinine.

-

-

Data Analysis:

-

Compare the amyloid load and renal function parameters between the this compound-treated group and the control group to determine the in vivo efficacy of the drug.

-

Logical Relationship Diagram:

Caption: Logical flow of an in vivo study to evaluate this compound's efficacy.

Conclusion

The sulfonate groups of this compound are the cornerstone of its therapeutic activity in AA amyloidosis. By mimicking the highly sulfated regions of glycosaminoglycans, this compound effectively competes for binding to serum amyloid A, thereby disrupting a key interaction required for amyloid fibril formation. This mechanism, supported by clinical data demonstrating a slowing of renal disease progression, highlights the power of rational drug design based on a deep understanding of the molecular pathogenesis of a disease. Future research could focus on developing second-generation GAG mimetics with enhanced binding affinity and pharmacokinetic properties, further leveraging the critical role of sulfonation in combating amyloid diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 5. Thioflavin T assay | PPTX [slideshare.net]

- 6. affiniteinstruments.com [affiniteinstruments.com]

- 7. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

Eprodisate as a Heparan Sulfate Mimetic: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate (1,3-propanedisulfonate) is a small, orally bioavailable molecule designed to act as a heparan sulfate (B86663) (HS) mimetic. It was developed to interfere with the pathological deposition of amyloid fibrils in AA amyloidosis, a systemic disorder complicating chronic inflammatory diseases. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Heparan Sulfate Mimicry

AA amyloidosis is characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA), an acute-phase reactant protein. A critical step in the pathogenesis of AA amyloidosis is the interaction between SAA and glycosaminoglycans (GAGs), particularly heparan sulfate, which promotes the polymerization of SAA into insoluble amyloid fibrils and stabilizes these deposits in tissues.[1][2]

This compound, with its sulfonated structure, mimics the anionic properties of heparan sulfate. It competitively binds to the GAG-binding sites on SAA molecules.[3][4] This competitive inhibition disrupts the interaction between SAA and endogenous heparan sulfate, thereby inhibiting the polymerization of SAA into amyloid fibrils and their subsequent deposition in organs such as the kidneys.[3][4]

Preclinical Data

Preclinical studies in mouse models of AA amyloidosis demonstrated the potential of this compound to inhibit amyloid deposition.

In Vivo Efficacy in a Mouse Model of AA Amyloidosis

| Parameter | This compound-treated Group | Control Group | Reference |

| Splenic Amyloid Deposition | Significantly reduced | Extensive deposition | [5] |

Clinical Data: Phase III Trial in AA Amyloidosis

A pivotal multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial evaluated the efficacy and safety of this compound in patients with AA amyloidosis and renal involvement.[1][2]

Efficacy in Slowing Renal Disease Progression

| Parameter | This compound (n=89) | Placebo (n=94) | p-value | Hazard Ratio (95% CI) | Reference |

| Patients with Worsened Disease* | 24 (27%) | 38 (40%) | 0.06 | 0.58 (0.37 to 0.93) | [1][2] |

| Mean Rate of Decline in Creatinine (B1669602) Clearance (mL/min/1.73 m²/year) | 10.9 | 15.6 | 0.02 | N/A | [1][2] |

| Progression to End-Stage Renal Disease | Not significant | Not significant | 0.20 | 0.54 | [1][2] |

| Risk of Death | Not significant | Not significant | 0.94 | 0.95 | [1][2] |

*Worsened disease was a composite endpoint defined as a doubling of serum creatinine, a 50% reduction in creatinine clearance, progression to end-stage renal disease, or death.[1][2]

Experimental Protocols

Preclinical In Vivo Model: Induction of AA Amyloidosis in Mice

This protocol describes a common method for inducing AA amyloidosis in mice to test the efficacy of therapeutic agents like this compound.

Materials:

-

8-12 week old female CBA/J mice

-

Silver nitrate (B79036) (AgNO₃), 2% solution in sterile water

-

Amyloid Enhancing Factor (AEF) (optional, to accelerate amyloid deposition)

-

This compound

-

Saline solution (for control group and drug vehicle)

-

Congo Red stain

-

Microscope with polarizing capabilities

Procedure:

-

Induction of Inflammation: A subcutaneous injection of 0.5 mL of 2% silver nitrate is administered to induce a chronic inflammatory response, leading to sustained high levels of serum amyloid A (SAA).[3]

-

(Optional) Acceleration of Amyloid Deposition: To shorten the time to amyloid deposition, an intraperitoneal injection of Amyloid Enhancing Factor (AEF) can be administered concurrently with the inflammatory stimulus.[3]

-

Treatment Administration:

-

This compound Group: this compound is administered orally, mixed with the chow, or via oral gavage daily. The dosage is determined based on previous dose-ranging studies.

-

Control Group: An equivalent volume of the vehicle (e.g., saline) is administered to the control group following the same schedule.

-

-

Monitoring and Sample Collection: Mice are monitored for signs of illness. At predetermined time points (e.g., 2-4 weeks post-induction), mice are euthanized, and organs (spleen, liver, kidneys) are harvested.

-

Quantification of Amyloid Deposition:

-

Harvested organs are fixed in 10% buffered formalin and embedded in paraffin.

-